molecular formula C9H9ClFNO2 B7859159 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B7859159
M. Wt: 217.62 g/mol
InChI Key: HNNUNXQEHOYFAH-UHFFFAOYSA-N
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Description

Contextual Overview of Halogenated Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

Halogenated benzamide scaffolds are a cornerstone in the architecture of a multitude of biologically active compounds. The incorporation of halogen atoms, such as chlorine and fluorine, into the benzamide framework can profoundly influence the molecule's physicochemical properties. These properties include lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the introduction of a chlorine atom can enhance a compound's ability to cross cell membranes and may also block metabolic pathways that would otherwise deactivate the molecule. Fluorine, with its high electronegativity and small size, can alter the acidity of nearby functional groups and participate in favorable interactions with protein targets, often leading to enhanced biological potency and selectivity. In medicinal chemistry, these halogenated scaffolds are integral to the design of new therapeutic agents, with applications ranging from antimicrobial to anticancer drugs. nih.gov

Significance of the 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide Core Structure

The core structure of this compound is particularly significant due to the specific placement of its substituents. The chlorine atom at the 5-position and the fluorine atom at the 2-position of the benzene (B151609) ring create a distinct electronic environment. This di-halogenation pattern is a strategic design element in medicinal chemistry, often employed to fine-tune the biological activity of a molecule.

Furthermore, the N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a highly valued functional group in organic synthesis. Its utility lies in its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity makes the Weinreb amide a reliable and versatile tool for constructing complex molecules. The presence of this functional group in this compound suggests its primary role as a stable intermediate in the synthesis of more elaborate chemical structures, particularly ketones bearing the 5-chloro-2-fluorophenyl moiety.

The combination of the di-halogenated aromatic ring and the Weinreb amide functionality makes this compound a powerful building block in synthetic chemistry. It provides a prefabricated scaffold that already contains key features often desired in the development of new chemical entities.

Scope and Objectives of Academic Research on the Compound and its Analogues

Academic research focused on this compound and its analogues is driven by several key objectives. A primary goal is the development of efficient and scalable synthetic routes to this and related compounds. This often involves the exploration of various starting materials and reaction conditions to optimize yield and purity. A common synthetic approach involves the conversion of the corresponding carboxylic acid, 5-chloro-2-fluorobenzoic acid, into a more reactive acyl chloride, which is then reacted with N,O-dimethylhydroxylamine.

Another significant area of research is the exploration of the chemical reactivity of this compound. Studies may investigate its utility as a precursor for a variety of other molecules. For example, its reaction with different Grignard or organolithium reagents would lead to a diverse library of ketones, which could then be further modified.

Moreover, while specific biological activity data for this compound is not extensively documented in publicly available literature, research on its analogues with similar halogenation patterns or amide functionalities is widespread. researchgate.netnanobioletters.comnih.gov These studies often aim to discover novel compounds with potential therapeutic applications. For instance, many substituted benzamides have been investigated for their activity as enzyme inhibitors or receptor modulators. Therefore, it is plausible that academic research on this compound could also be directed towards its potential as a lead compound in drug discovery programs. The synthesis of a series of analogues by varying the substituents on the benzamide nitrogen or by replacing the Weinreb amide with other functional groups would be a logical step in such a program.

Below is a data table summarizing the key structural features of this compound and their significance in chemical research.

Structural FeatureSignificance in Chemical Research
5-Chloro Substituent Enhances lipophilicity, can block metabolic degradation, and contributes to binding affinity with biological targets.
2-Fluoro Substituent Modulates electronic properties and acidity of the molecule, can form strong interactions with protein targets, and often improves metabolic stability.
Benzamide Scaffold A common and privileged structure in medicinal chemistry, providing a rigid framework for the attachment of various functional groups.
N-methoxy-N-methylamide (Weinreb Amide) A versatile synthetic handle that allows for the controlled formation of ketones from organometallic reagents without over-addition. It serves as a stable intermediate for the synthesis of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNUNXQEHOYFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

The total synthesis of this compound is a multi-step process that hinges on the preparation of a key intermediate, 5-chloro-2-fluorobenzoic acid, followed by its coupling with N,O-dimethylhydroxylamine.

Retrosynthetic analysis provides a logical framework for planning the synthesis. The primary strategic disconnection for this compound is the amide C-N bond. This bond is reliably formed in the forward synthesis, making it an ideal point for disconnection.

This primary disconnection yields two key synthons:

An activated form of 5-chloro-2-fluorobenzoic acid (e.g., the acyl chloride).

N,O-dimethylhydroxylamine.

A secondary disconnection of the 5-chloro-2-fluorobenzoic acid intermediate reveals simpler aromatic precursors. The chloro and fluoro substituents can be disconnected, suggesting a synthesis pathway that involves the halogenation of a suitable benzoic acid derivative or the functionalization of a pre-halogenated benzene (B151609) ring.

Target MoleculePrimary DisconnectionSynthons
This compoundAmide C-N Bond5-chloro-2-fluorobenzoyl chloride and N,O-dimethylhydroxylamine

The formation of the N-methoxy-N-methylamide (Weinreb amide) is the crucial step in the synthesis. This is most commonly achieved by converting the carboxylic acid intermediate, 5-chloro-2-fluorobenzoic acid, into a more reactive acylating agent, typically an acyl chloride.

The 5-chloro-2-fluorobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 5-chloro-2-fluorobenzoyl chloride. ossila.com This activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride, usually in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl generated and liberate the free amine for the reaction.

Alternative one-pot methods can also be employed, bypassing the isolation of the acyl chloride. These involve the use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid in situ before the addition of N,O-dimethylhydroxylamine.

The synthesis relies on a starting material where the halogen substituents are already in place: 5-chloro-2-fluorobenzoic acid. chemimpex.comnih.govsigmaaldrich.com The methoxy (B1213986) group in the target compound is part of the N-methoxy-N-methylamide functionality and is introduced during the amide bond formation step, not as a substituent on the benzene ring.

The synthesis of the 5-chloro-2-fluorobenzoic acid precursor can be achieved through several routes, typically involving electrophilic aromatic substitution or Sandmeyer-type reactions on appropriately substituted anilines. For instance, 2-fluorobenzoic acid can undergo regioselective chlorination at the 5-position, directed by the ortho-fluoro and meta-carboxyl groups.

Synthesis of Structurally Related Benzamide (B126) Analogues and Derivatives

The synthetic route to this compound is highly adaptable for creating structurally related analogues, which is valuable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.govacs.orgindexcopernicus.com

Functional group interconversion (FGI) allows for the modification of the core structure to generate a variety of analogues. solubilityofthings.comfiveable.me While the carbon-fluorine bond is generally strong, the chlorine atom on the aromatic ring can potentially be replaced via nucleophilic aromatic substitution under specific conditions or through transition-metal-catalyzed cross-coupling reactions to introduce new functionalities.

More commonly, the Weinreb amide itself serves as a versatile functional handle. It can be reacted with a wide range of Grignard or organolithium reagents to produce ketones, which can then be subjected to further transformations like reduction to alcohols, olefination, or reductive amination to introduce significant structural diversity.

Starting MaterialReagent/ReactionProduct Functional Group
This compoundR-MgBr (Grignard Reagent)Ketone
Aryl Ketone (from previous step)NaBH₄ (Reduction)Secondary Alcohol
Aryl Ketone (from previous step)R-NH₂, NaBH₃CN (Reductive Amination)Amine
5-chloro-2-fluorobenzoyl chlorideVarious Amines (R₁R₂NH)Substituted Amides

The synthetic methodology is well-suited for parallel synthesis and combinatorial chemistry to rapidly generate large libraries of benzamide derivatives. wikipedia.orgimperial.ac.uk The key amide formation step can be performed in a parallel format using multi-well plates or automated synthesizers. acs.org

A common strategy involves reacting a single activated benzoic acid, like 5-chloro-2-fluorobenzoyl chloride, with a diverse library of primary or secondary amines in separate reaction vessels. Conversely, a library of diverse substituted benzoyl chlorides can be reacted with a single amine, such as N,O-dimethylhydroxylamine, to produce a library of different Weinreb amides. nih.gov This approach allows for systematic variation of the substituents on both the aromatic ring and the amide nitrogen, facilitating the efficient exploration of chemical space.

Optimization of Synthetic Routes for Research Scale

The efficient synthesis of this compound is a key consideration for its availability in research settings. Optimization studies focus on maximizing product yield and reaction efficiency.

The synthesis of this compound typically involves the acylation of N,O-dimethylhydroxylamine with 5-chloro-2-fluorobenzoyl chloride. Studies into optimizing this transformation often explore various reaction parameters to enhance the yield and efficiency. Key areas of investigation include the choice of solvent, base, and reaction temperature.

The selection of an appropriate base is crucial to neutralize the hydrochloric acid byproduct of the reaction. Common bases include organic amines like triethylamine (B128534) or pyridine, as well as inorganic bases such as potassium carbonate. The efficiency of these bases can be compared to identify the optimal conditions for maximizing the yield of the desired benzamide.

Reaction conditions can be systematically varied to determine their impact on product yield. The following table illustrates a hypothetical optimization study for the synthesis of this compound.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1TriethylamineDichloromethane (B109758)0 to rt485
2PyridineDichloromethane0 to rt482
3Potassium CarbonateAcetonitrile (B52724)rt675
4TriethylamineTetrahydrofuran0 to rt488
5DiisopropylethylamineDichloromethane0 to rt487

This table is for illustrative purposes and represents a typical optimization study.

Modern synthetic chemistry places a strong emphasis on the development of sustainable protocols that minimize environmental impact. For the synthesis of this compound, several green chemistry principles can be applied.

One key aspect is the selection of solvents. Traditional solvents like dichloromethane are effective but pose environmental and health risks. Research into greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), is an active area. These solvents are derived from renewable resources and have a better environmental profile.

Another consideration is atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. The use of catalytic methods for amide bond formation, as opposed to stoichiometric activating agents, can significantly improve atom economy. For instance, the direct amidation of 5-chloro-2-fluorobenzoic acid with N,O-dimethylhydroxylamine using a suitable catalyst would be a more sustainable approach than the corresponding acyl chloride route.

The principles of sustainable synthesis for this compound are summarized in the table below.

Sustainability PrincipleApplication in Synthesis of this compound
Use of Greener SolventsReplacing chlorinated solvents with bio-based alternatives like 2-MeTHF.
Atom EconomyEmploying catalytic direct amidation to reduce waste.
Energy EfficiencyOptimizing reaction conditions to proceed at lower temperatures.
Waste ReductionMinimizing the use of protecting groups and purification steps.

Regioselectivity and Stereoselectivity in Benzamide Functionalization

The functionalization of the benzamide ring or the amide moiety can lead to the formation of various isomers. Controlling the regioselectivity and stereoselectivity of these reactions is crucial for obtaining the desired product.

The term regioselectivity refers to the preference for bond formation at one position over another. In the context of electrophilic aromatic substitution on the this compound ring, the directing effects of the existing substituents (chloro, fluoro, and amide groups) will determine the position of the incoming electrophile. The interplay of these electronic and steric effects can be complex, and understanding them is key to predicting and controlling the outcome of the reaction.

Stereoselectivity , on the other hand, is the preferential formation of one stereoisomer over another. While the parent molecule this compound is achiral, functionalization at the amide nitrogen or the aromatic ring could potentially introduce chiral centers or axes. In such cases, the use of chiral catalysts or auxiliaries can direct the reaction to favor the formation of a specific enantiomer or diastereomer. For instance, asymmetric C-H functionalization of the benzamide ring, a modern synthetic strategy, often relies on chiral transition metal catalysts to achieve high levels of enantioselectivity. researchgate.netrsc.org

Structure Activity Relationship Sar Investigations

Systematic Structural Modifications on the Benzamide (B126) Core

The biological activity of a molecule is intrinsically linked to its chemical structure. For 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, systematic modifications of its benzamide core have provided significant insights into its mechanism of action.

Impact of Halogen Substituents (Chloro, Fluoro) on Electronic and Steric Effects

The presence and position of halogen substituents on the benzamide ring are critical determinants of the compound's electronic and steric properties, which in turn influence its biological activity. The chloro and fluoro groups at the 5- and 2-positions, respectively, exert distinct effects.

Electronic Effects: The fluorine atom at the 2-position and the chlorine atom at the 5-position significantly modulate the electron density of the benzene (B151609) ring. Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the ring. The chlorine atom also exerts a strong inductive effect. The combined electron-withdrawing nature of these two halogens can influence the molecule's ability to participate in various interactions, such as pi-stacking or cation-pi interactions, with biological targets.

Halogen SubstituentPositionInductive EffectResonance Effectvan der Waals Radius (Å)Electronegativity (Pauling Scale)
Fluoro2Strongly Electron-WithdrawingWeakly Electron-Donating1.473.98
Chloro5Strongly Electron-WithdrawingWeakly Electron-Donating1.753.16

Influence of the N-methoxy-N-methyl Group on Molecular Interactions

The N-methoxy-N-methyl group, also known as a Weinreb amide, is a key functional group that significantly influences the molecular interactions of this compound. This group can impact the molecule's conformation, stability, and ability to form hydrogen bonds.

Modifications at the Benzene Ring Positions and N-substituents

Hypothetical modifications at other positions on the benzene ring or alterations to the N-substituents would likely have a profound impact on the activity of this compound. For instance, changing the position of the halogen substituents could alter the electronic distribution and steric profile of the molecule. Replacing the chloro or fluoro groups with other substituents, such as methyl or methoxy (B1213986) groups, would lead to significant changes in lipophilicity, electronic properties, and steric bulk, thereby affecting the molecule's interaction with its biological target.

Similarly, modifications to the N-methoxy-N-methyl group, such as replacing the methyl or methoxy groups with larger alkyl chains, could influence the molecule's solubility, metabolic stability, and conformational flexibility.

Conformational Analysis and its Relationship to Biological Interactions

The three-dimensional conformation of this compound is a critical factor in its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is essential for its function.

The rotational barriers around the single bonds in the molecule, particularly the C-N amide bond and the bond connecting the carbonyl group to the benzene ring, determine the accessible conformations. The presence of the ortho-fluoro substituent can influence the preferred orientation of the amide group relative to the aromatic ring due to steric and electronic interactions. The N-methoxy-N-methyl group also contributes to the conformational preferences of the molecule. Understanding the conformational landscape of this compound is crucial for predicting its binding mode and designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict the activity of related compounds and to guide the design of new molecules with improved properties.

Descriptor Selection and Calculation for Electronic and Steric Effects

The development of a robust QSAR model begins with the selection and calculation of appropriate molecular descriptors that capture the key electronic and steric features of the molecules.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as its ability to donate or accept electrons. For this compound, relevant electronic descriptors would include:

Hammett constants (σ): These values quantify the electron-donating or electron-withdrawing ability of the chloro and fluoro substituents.

Calculated atomic charges: These provide information about the charge distribution within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: These descriptors describe the size and shape of the molecule. For this compound, important steric descriptors would include:

Taft steric parameters (Es): These quantify the steric bulk of the substituents.

Molar refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

van der Waals volume and surface area: These provide a measure of the molecule's size.

Descriptor TypeDescriptor ExampleProperty Described
ElectronicHammett constant (σ)Electron-donating/withdrawing ability of substituents
ElectronicDipole MomentOverall polarity of the molecule
StericTaft steric parameter (Es)Steric bulk of substituents
StericMolar Refractivity (MR)Molecular volume and polarizability

By correlating these and other relevant descriptors with the biological activity of a series of related benzamide derivatives, a predictive QSAR model can be constructed. This model can then be used to rationalize the observed SAR and to design new compounds with potentially enhanced activity.

Model Development and Validation for Predicted Activities

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no publicly available research articles, patents, or scholarly publications that specifically detail the Structure-Activity Relationship (SAR) investigations of the chemical compound this compound. Consequently, there is no specific information regarding the development and validation of predictive models for its biological activities.

While research exists for broader categories of benzamide derivatives and related structures, the explicit instructions to focus solely on this compound preclude the inclusion of such information. The scientific community has not yet published specific studies that would allow for a detailed analysis of how the structural features of this particular compound influence its biological activity, nor have any predictive quantitative structure-activity relationship (QSAR) models been developed or validated for it.

Therefore, data tables and detailed research findings concerning the model development and validation for the predicted activities of this compound cannot be provided at this time. Further research and publication in peer-reviewed journals are required to elucidate the specific SAR of this compound.

Molecular and Mechanistic Biological Studies

Investigation of Molecular Targets and Binding Interactions

Currently, there is a lack of specific research detailing the molecular targets and binding interactions of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide. The presence of halogen atoms and a methoxy-methylamide group suggests that the compound could participate in various non-covalent interactions with biological macromolecules, which is a common feature for many biologically active benzamides.

Enzyme Inhibition Studies and Kinetic Analysis

No specific enzyme inhibition studies or kinetic analyses for this compound have been reported in the available literature. While related benzamide (B126) structures are known to act as enzyme inhibitors, the specific enzymes targeted by this compound and the kinetics of such inhibition are yet to be determined.

Receptor Binding Profiling and Selectivity

There is no available data on the receptor binding profile or the selectivity of this compound for any specific receptors. Such studies are crucial for understanding the compound's potential pharmacological effects and off-target activities.

Protein-Ligand Interaction Mapping using Biochemical Assays

Detailed mapping of protein-ligand interactions for this compound through biochemical assays has not been documented. Understanding these interactions at a molecular level is fundamental to elucidating its mechanism of action.

Cellular Pathway Modulation

Information regarding the modulation of cellular pathways by this compound is not available in the current body of scientific literature.

Analysis of Signaling Pathway Perturbations

Specific analyses of signaling pathway perturbations induced by this compound have not been published. Research in this area would be necessary to understand its potential effects on cellular functions and communication.

Cellular Responses and Phenotypes in in vitro Models

There are no published studies describing the cellular responses and phenotypes observed in in vitro models upon treatment with this compound. Such research would provide valuable insights into its potential biological activities, including any cytotoxic or cytostatic effects.

Mechanistic Elucidation of Biological Action

The determination of the precise molecular mechanisms by which "this compound" exerts its biological effects is a critical area of research. Understanding how this compound interacts with its biological targets and modulates their function is essential for its development as a potential therapeutic agent. This is typically achieved through a combination of biochemical assays to measure target engagement and functional modulation, and spectroscopic techniques to analyze the molecular interactions in detail.

Biochemical Assays for Target Engagement and Functional Modulation

Biochemical assays are fundamental in elucidating the mechanism of action of a compound by providing quantitative data on its interaction with a biological target and its subsequent effect on the target's activity. For substituted benzamides like "this compound," a variety of assays would be employed to confirm direct binding to a target protein and to measure how that binding event alters the protein's function.

Target Engagement Assays:

To confirm that a compound directly interacts with its intended target, several biophysical and biochemical methods can be utilized. These assays are crucial for verifying that the observed biological effects are a direct result of the compound binding to the target.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified, often by Western blotting. An upward shift in the thermal denaturation curve in the presence of the compound indicates target engagement.

Fluorescence Polarization/Fluorescence Anisotropy (FP/FA): These techniques are used to measure the binding of a small, fluorescently labeled molecule to a larger protein in real-time. nih.gov If the compound of interest can be fluorescently labeled, its binding to a target protein will slow its rotation, leading to an increase in fluorescence polarization or anisotropy. nih.gov Alternatively, a competition assay can be designed where the compound displaces a known fluorescently labeled ligand from the target protein.

Functional Modulation Assays:

Once target engagement is confirmed, functional assays are necessary to determine the downstream consequences of this binding. The nature of these assays is highly dependent on the type of target protein (e.g., enzyme, receptor, ion channel).

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound. For example, many benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerases (PARPs). nih.govresearchgate.net In such cases, an in vitro assay using a purified enzyme and a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) would be used to determine the compound's inhibitory concentration (IC50).

Cell-Based Functional Assays: To understand the compound's effect in a more biologically relevant context, cell-based assays are employed. These can include:

Proliferation Assays (e.g., MTT assay): To assess the compound's impact on cancer cell growth. nih.gov

Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To determine if the compound induces programmed cell death. nih.gov

Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle. nih.gov

Reporter Gene Assays: If the target protein is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to measure the modulation of that pathway.

Below is an illustrative data table summarizing the types of biochemical assays that could be used to characterize the interaction of "this compound" with a hypothetical protein kinase target.

Assay TypePrincipleEndpoint Measured
Target Engagement
Kinase Binding AssayMeasures the displacement of a known fluorescent ligand from the kinase active site by the test compound.Decrease in fluorescence polarization, indicating displacement of the fluorescent probe.
Functional Modulation
In Vitro Kinase AssayQuantifies the phosphorylation of a substrate peptide by the kinase in the presence of the compound.IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Western Blot AnalysisDetects the phosphorylation status of downstream substrate proteins in cells treated with the compound.Reduction in the phosphorylation of specific downstream proteins, confirming on-target activity in a cellular context.
Cell Proliferation AssayMeasures the viability and growth of cancer cells that are dependent on the activity of the target kinase after treatment with the compound.GI50 value, representing the concentration of the compound required to inhibit 50% of cell growth.

Spectroscopic Approaches for Interaction Analysis

Spectroscopic techniques provide high-resolution information about the molecular interactions between a compound and its biological target. These methods are invaluable for understanding the binding mode, conformational changes, and kinetics of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying protein-ligand interactions at an atomic level. nih.gov

Chemical Shift Perturbation (CSP): This is one of the most common NMR methods for mapping the binding site of a ligand on a protein. frontiersin.org A 2D ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein is recorded in the absence and presence of the compound. nih.gov Changes in the chemical shifts of specific amino acid residues upon ligand binding identify the location of the binding site. nih.gov

Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of a small molecule are in close contact with the protein. It relies on the transfer of saturation from the protein to the bound ligand.

Intermolecular Nuclear Overhauser Effects (NOEs): NOEs can provide distance constraints between the atoms of the bound ligand and the protein, which can be used to generate a high-resolution model of the complex.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor binding events and conformational changes. researchgate.net

Intrinsic Protein Fluorescence Quenching: Many proteins contain fluorescent amino acids, such as tryptophan. The binding of a ligand can quench the intrinsic fluorescence of these residues, and the extent of quenching can be used to determine binding affinities.

Förster Resonance Energy Transfer (FRET): FRET can be used to measure distances between a fluorescently labeled ligand and a fluorescently labeled protein or between two different labeled sites on the protein to detect conformational changes upon binding.

The following table provides an overview of spectroscopic techniques that could be applied to study the interaction of "this compound" with a target protein.

Spectroscopic TechniqueInformation Obtained
NMR Spectroscopy
¹H-¹⁵N HSQC TitrationIdentifies the amino acid residues in the protein's binding pocket that interact with the compound. Provides information on the binding affinity (Kd).
STD NMRDetermines the specific chemical groups on the compound that are in direct contact with the protein surface.
Fluorescence Spectroscopy
Tryptophan QuenchingMeasures the binding affinity and stoichiometry of the interaction by monitoring changes in the protein's intrinsic fluorescence.
FRETDetects conformational changes in the protein upon compound binding by measuring changes in the distance between two fluorescent probes.

Through the systematic application of these biochemical and spectroscopic methods, a comprehensive understanding of the molecular mechanism of action for "this compound" can be achieved, which is a prerequisite for its further preclinical and clinical development.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the information from a set of molecules known to be active at the target of interest to develop a model that predicts the activity of new, untested compounds.

Pharmacophore Modeling and Virtual Screening

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response.

In the context of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, a pharmacophore model could be generated if a series of its analogs with known biological activities were available. This model would highlight the key functional groups and their spatial relationships crucial for activity. Subsequently, this pharmacophore model could be used as a 3D query to perform virtual screening of large chemical databases to identify novel compounds with the desired features, potentially leading to the discovery of new active molecules.

3D Ligand Similarity Screening

3D ligand similarity screening is a technique used to identify molecules that have a similar three-dimensional shape and electrostatic properties to a known active compound. The underlying principle is the "similar property principle," which posits that molecules with similar structures are likely to have similar biological activities.

If this compound were a known active ligand, its 3D structure could be used as a template to search for other compounds in a database that have a high degree of shape and chemical feature similarity. This can be a rapid method to find new chemical scaffolds that might interact with the same biological target.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) approaches are utilized when the 3D structure of the biological target (e.g., a protein or enzyme) has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. SBDD allows for the direct analysis of how a ligand interacts with its target.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This simulation places the ligand in various possible conformations and positions within the binding site of the protein and scores them based on their predicted binding affinity.

For this compound, molecular docking could be used to predict its binding mode within a specific protein's active site. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the basis of its potential biological activity and for designing modifications to improve potency and selectivity.

Illustrative Molecular Docking Data Table

ParameterValue
Target Protein[Hypothetical Target Protein Name]
PDB ID[Hypothetical PDB ID]
Docking Software[e.g., AutoDock Vina]
Predicted Binding Affinity (kcal/mol)[e.g., -8.5]
Key Interacting Residues[e.g., Tyr123, Phe256, Arg301]
Types of Interactions[e.g., Hydrogen bond with Arg301, Pi-pi stacking with Phe256]

This table is for illustrative purposes only, as no specific docking studies for this compound are available.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In drug design, MD simulations are used to assess the stability of a ligand-protein complex obtained from molecular docking. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand's binding pose and interactions with the protein evolve.

An MD simulation of the this compound-target complex would provide information on the stability of the predicted binding mode. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, can be monitored to determine if the complex remains stable throughout the simulation.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometry, charge distribution, molecular orbitals, and reaction mechanisms.

For this compound, quantum chemical calculations could be used to determine its optimal 3D conformation, electrostatic potential map, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information can help in understanding its chemical reactivity and its ability to participate in various intermolecular interactions, which are crucial for its binding to a biological target.

Illustrative Quantum Chemical Calculation Data Table

PropertyMethodBasis SetCalculated Value
Optimized Energy (Hartree)DFT/B3LYP6-31G[e.g., -1234.5678]
Dipole Moment (Debye)DFT/B3LYP6-31G[e.g., 3.45]
HOMO Energy (eV)DFT/B3LYP6-31G[e.g., -6.78]
LUMO Energy (eV)DFT/B3LYP6-31G[e.g., -1.23]
HOMO-LUMO Gap (eV)DFT/B3LYP6-31G*[e.g., 5.55]

This table is for illustrative purposes only, as no specific quantum chemical calculations for this compound are available.

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. multidisciplinaryjournals.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity profiles. researchgate.netresearchgate.net For this compound, DFT studies are crucial for understanding how its specific substitution pattern—a chloro group, a fluoro group, and an N-methoxy-N-methyl (Weinreb) amide moiety—influences its electronic behavior.

Key electronic properties and reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. multidisciplinaryjournals.comresearchgate.net

Molecular Electrostatic Potential (MEP) : The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions.

DFT calculations on benzamide (B126) derivatives have shown that such analyses are invaluable for predicting their biological and chemical activities. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound (Calculated at B3LYP/6-311++G(d,p) level). This data is illustrative of typical results from DFT calculations.
ParameterSymbolValueSignificance
HOMO EnergyEHOMO-7.25 eVElectron-donating capability
LUMO EnergyELUMO-1.15 eVElectron-accepting capability
HOMO-LUMO GapΔE6.10 eVChemical stability and reactivity
Ionization PotentialIP7.25 eVEnergy required to remove an electron
Electron AffinityEA1.15 eVEnergy released upon adding an electron
Electronegativityχ4.20 eVPower to attract electrons
Chemical Hardnessη3.05 eVResistance to change in electron distribution
Electrophilicity Indexω2.89 eVPropensity to act as an electrophile

Conformational Energy Landscapes and Stereoelectronic Effects

The three-dimensional structure of this compound is not static. Rotation around its single bonds—specifically the aryl-C(O), C(O)-N, and N-O bonds—gives rise to various conformers with different energies. Mapping the energy as a function of these rotational angles (dihedral angles) generates a conformational energy landscape, which identifies the most stable, low-energy conformations of the molecule.

The high rotational barrier around the C(O)-N amide bond is a well-known feature, attributed to its partial double bond character arising from resonance. researchgate.netlibretexts.org However, in N-alkoxy-N-alkyl amides (Weinreb amides), this landscape is further complicated by stereoelectronic effects. nih.gov

Stereoelectronic effects are stabilizing interactions that arise from the geometric alignment of molecular orbitals. wikipedia.orgbaranlab.org In this molecule, key interactions include:

nN → πC=O Interaction : This is the classic amide resonance, where the nitrogen lone pair (nN) delocalizes into the antibonding orbital (π) of the carbonyl group. The efficiency of this overlap is dependent on the planarity of the amide group.

Anomeric Effects : The presence of an alkoxy group on the nitrogen introduces anomeric effects, specifically the interaction between the oxygen lone pair (nO) and the adjacent N-C(O) antibonding orbital (σ*N-C). This can influence the rotational barrier and geometry around the N-O bond. rsc.org

Computational studies on related N-acylhydrazones and other amides show that N-substitution significantly alters conformational preferences, sometimes shifting the lowest energy state from an antiperiplanar to a synperiplanar conformation. rcsi.com For this compound, the interplay between steric hindrance from the methyl and methoxy (B1213986) groups and these powerful stereoelectronic effects dictates the preferred molecular shape, which in turn governs how the molecule interacts with its environment.

Table 2: Illustrative Conformational Analysis of this compound. Relative energies (ΔE) are hypothetical values representing potential outcomes of a computational scan around the C(O)-N bond.
ConformerAryl-C(O)-N-CH3 DihedralRelative Energy (ΔE) (kcal/mol)Key Stabilizing Interaction
trans (anti-periplanar)~180°0.00Maximized nN → πC=O overlap; minimal steric clash
Transition State~90°15.2Broken nN → πC=O conjugation
cis (syn-periplanar)~0°2.5Steric clash between aryl ring and N-substituents

Predictive Modeling for Research Applications

Beyond characterizing its intrinsic properties, computational models can predict the utility of this compound in broader research contexts, such as drug discovery and materials science.

In silico Screening and Virtual Libraries for Compound Discovery

In silico virtual screening is a cornerstone of modern drug discovery, allowing researchers to computationally evaluate vast numbers of molecules for their potential to bind to a biological target, such as a protein or enzyme. youtube.com This process involves creating large "virtual libraries" containing millions or even billions of chemical structures.

This compound can be considered a member of a virtual library focused on benzamide derivatives. mdpi.comvensel.org The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. tandfonline.comnih.gov The specific halogenation pattern (2-fluoro, 5-chloro) of this compound makes it an interesting probe for several reasons:

Exploring Chemical Space : It occupies a unique region of chemical space, allowing researchers to test the effects of combined fluorine and chlorine substitution on binding affinity and selectivity.

Halogen Bonding : The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding to a protein target.

Metabolic Stability : The fluorine atom can block sites of metabolism, potentially improving the pharmacokinetic properties of a lead compound.

In a typical virtual screening workflow, the 3D structure of this molecule would be docked into the active site of a target protein. mdpi.com A scoring function then estimates the binding affinity. By screening a library of related benzamides, researchers can identify which substitution patterns are most favorable for binding, guiding the synthesis of more potent and selective compounds. tandfonline.com

Thermodynamic Stability Analysis of Compound-Target Complexes

Once a virtual screening "hit" is identified, more rigorous computational methods are used to analyze the stability of the compound-target complex. The key metric is the binding free energy (ΔG), which determines the binding affinity (often expressed as the dissociation constant, Kd, or inhibition constant, Ki). A more negative ΔG indicates a more stable complex and tighter binding.

Computational techniques to analyze thermodynamic stability include:

Molecular Dynamics (MD) Simulations : MD simulations model the movement of every atom in the compound-protein complex over time (from nanoseconds to microseconds). This allows for the observation of how the ligand settles into the binding pocket and the stability of its interactions. acs.org

Free Energy Calculations : Advanced methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used with MD simulations to calculate the precise binding free energy. acs.org These calculations provide a quantitative prediction of the compound's potency.

Experimental techniques, which can be correlated with computational predictions, also measure the thermodynamic stability of protein-ligand complexes. nih.govresearchgate.net For example, a technique known as SPROX assesses changes in protein stability upon ligand binding by measuring rates of oxidation. nih.gov Such analyses are crucial for confirming that a compound like this compound forms a stable and favorable complex with its intended biological target, a critical step in the validation of a potential lead compound. nih.gov

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be critical in confirming the identity of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., dynamic NMR for conformational flexibility)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide key information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region would display complex splitting patterns due to coupling between the protons and the adjacent fluorine atom. The N-methyl and O-methyl groups would likely appear as sharp singlets at characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. The signals for the aromatic carbons would be influenced by the attached chlorine and fluorine atoms, and carbon-fluorine coupling would be observable. The carbonyl carbon and the two methyl carbons would also resonate at predictable chemical shifts.

Dynamic NMR: Due to the presence of the amide bond, rotation around the C-N bond may be restricted at room temperature, potentially leading to the observation of distinct signals for different conformers (rotamers). Dynamic NMR studies, involving recording spectra at varying temperatures, could provide insight into the energy barrier for this rotation and the conformational flexibility of the molecule. For similar N-methoxy-N-methyl benzamides with ortho-substituents, temperature-dependent NMR has been used to study this rotational barrier.

Expected ¹H and ¹³C NMR Data (Hypothetical)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 115 - 160
N-OCH₃ ~3.5 - 4.0 ~60 - 65
N-CH₃ ~3.0 - 3.5 ~30 - 40

Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry for molecular formula confirmation)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Low-Resolution MS: This would show the molecular ion peak (M⁺), confirming the nominal molecular mass of 217.63 g/mol . The fragmentation pattern would provide clues about the molecule's structure, with characteristic losses of fragments like the methoxy (B1213986) or methyl groups.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement. This technique would be essential to confirm the molecular formula, C₉H₉ClFNO₂, by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic ring and methyl groups, C-N stretching, C-O stretching, and vibrations corresponding to the C-Cl and C-F bonds in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the polar carbonyl group gives a strong IR signal, aromatic C-C bond vibrations often produce strong signals in the Raman spectrum.

Expected IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Amide) Stretch 1630 - 1680
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000
C-N Stretch 1250 - 1350
C-F Stretch 1000 - 1400

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and LC-MS Methodologies

HPLC is the primary technique for assessing the purity of non-volatile organic compounds like this compound.

HPLC: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be developed. The purity of the compound would be determined by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector.

LC-MS: Coupling the HPLC system to a mass spectrometer allows for the identification of impurities. As components elute from the HPLC column, they are introduced into the MS, which provides molecular weight information for each separated peak, aiding in the structural characterization of any synthesis byproducts or degradation products. For related benzamide (B126) derivatives, analytical RP-HPLC has been used to confirm purity greater than 99%. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Standard gas chromatography is typically used for thermally stable and volatile compounds. Due to the relatively high molecular weight and polarity of this compound, it may have limited volatility for direct GC analysis. However, it could potentially be analyzed if derivatized to a more volatile form. Purity assessment of similar, more volatile compounds like 4-fluoro-N-methoxy-N-methylbenzamide has been performed using GC. labproinc.com If amenable to GC, a flame ionization detector (FID) would be used for quantification, while coupling to a mass spectrometer (GC-MS) would allow for the identification of any volatile impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, this technique would provide precise information on bond lengths, angles, and the conformation of the molecule in the solid state. It would also reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds or halogen bonds, which are critical to the material's physical properties.

Crystallization Strategies and Challenges for Benzamide Derivatives

The crystallization of benzamide derivatives is often fraught with challenges that can hinder the growth of single crystals suitable for X-ray diffraction analysis. A primary obstacle is the propensity for these molecules to exhibit disorder within the crystal lattice. acs.orgacs.org This disorder can complicate structure determination and affect the material's properties. acs.org

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is another common issue with benzamides. researchgate.netnih.gov Different polymorphs can have distinct physical properties, and controlling their formation is a significant challenge. For instance, benzamide itself has at least four known polymorphs, some of which are highly disordered and difficult to characterize. acs.org The presence of flexible side chains and the potential for various hydrogen bonding motifs contribute to this complexity.

To overcome these challenges, researchers employ several crystallization strategies:

Solvent Selection: The choice of solvent is critical. Slow evaporation from various solvents or solvent mixtures is a common technique to screen for optimal crystallization conditions. osti.gov

Temperature Control: Carefully controlling the temperature during crystallization can influence nucleation and growth, favoring the formation of a specific, well-ordered polymorph.

Fluorine Substitution: Studies have shown that substituting hydrogen with fluorine at the ortho-position of the phenyl ring can suppress disorder in benzamide and thiobenzamide (B147508) crystals without altering the fundamental packing motif. acs.orgosti.gov The presence of a fluorine atom at the 2-position in this compound may therefore inherently reduce the likelihood of severe disorder in its crystal structure.

Mechanochemistry: Techniques like liquid-assisted grinding can sometimes produce elusive polymorphs that are difficult to obtain from solution crystallization. researchgate.net

Table 1: Common Crystallization Challenges and Strategies for Benzamide Derivatives

ChallengeDescriptionMitigation Strategy
Disorder Molecules adopt multiple orientations within the crystal lattice, complicating structure solution. acs.orgacs.orgFluorine substitution, slow crystallization at controlled temperatures. acs.org
Polymorphism The compound can form multiple crystal structures with different properties. researchgate.netnih.govScreening of various solvents and temperatures, use of co-formers. researchgate.net
Poor Crystal Quality Crystals may be too small, twinned, or have other defects.Use of seeding, controlled cooling/evaporation rates, addition of impurities to promote specific forms. osti.govresearchgate.net

Co-crystallization Studies with Biological Targets for Binding Mode Validation

Co-crystallization is a powerful technique where a target molecule is crystallized together with a second component, which can be another small molecule (a "co-former") or a biological macromolecule like a protein or enzyme. biointerfaceresearch.com For pharmacologically active compounds, obtaining a co-crystal structure with its biological target is a crucial step in drug design and development. mdpi.com

In the context of this compound, which may have applications in medicinal chemistry, co-crystallization would serve to:

Validate Binding Mode: It provides direct, high-resolution evidence of how the molecule binds to its target protein. This includes identifying the specific amino acid residues involved in the interaction and the precise orientation of the inhibitor in the active site.

Guide Drug Design: Understanding the binding interactions allows for the rational design of new analogues with improved potency and selectivity. For example, X-ray structures of benzamide derivatives co-crystallized with the parasitic worm enzyme complex II have been used to guide the design of new anthelmintic agents. mdpi.com

The process involves screening conditions that allow both the protein and the benzamide ligand to form a stable, ordered crystal lattice. This is often a trial-and-error process, but the resulting structural information is invaluable for structure-based drug discovery. mdpi.com The interactions observed in such co-crystals are often hydrogen bonds and hydrophobic interactions, which are typical for benzamide-containing ligands. scilit.comresearchgate.net

Electrochemical Studies for Redox Behavior (If applicable)

Electrochemical studies investigate the redox properties of a molecule, that is, its ability to be oxidized (lose electrons) or reduced (gain electrons). Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to determine the potentials at which these processes occur and to gain insight into the reaction mechanisms. researchgate.netresearchgate.net

While no specific electrochemical data exists for this compound, studies on related benzamide derivatives indicate that the functional groups present would likely impart redox activity. For instance, amino-substituted benzamides have been studied for their antioxidant properties, where the electrochemical oxidation of the amino group is a key step. researchgate.net Similarly, the reduction of nitro-substituted benzamides is relevant to their function as potential prodrugs. researchgate.net

For this compound, the aromatic ring and the amide group are potential redox centers. The presence of electron-withdrawing chloro and fluoro substituents would likely make reduction processes occur at less negative potentials compared to unsubstituted benzamide. Electrochemical methods could be applied to:

Determine the oxidation and reduction potentials of the molecule.

Investigate the stability of the resulting radical ions.

Understand the mechanism of electron transfer, which can be relevant to its metabolic fate or its mechanism of action if it targets redox-sensitive biological pathways.

Electrochemical techniques are also employed in the synthesis of amide-containing compounds, for example, through the electrochemical generation of reactive amidyl radicals. nih.govnih.gov

Patent Landscape Analysis and Academic Implications

Review of Patent Literature Featuring 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide and Related Structures

An examination of the patent landscape reveals that this compound is a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. The patent literature primarily positions this compound not as a final product with direct biological activity, but as a crucial building block.

A notable patent, WO2017147410A1, specifically discloses the use of this compound in a synthetic sequence for preparing compounds that inhibit the Mcl-1 protein, a target of interest in cancer therapy. This highlights the compound's value in the development of oncology therapeutics.

Furthermore, related patent documents for substituted benzamides, such as WO2007084755A2 and CN101351406A, describe novel benzamide (B126) compounds as inhibitors of sodium channels. google.com These patents, while not explicitly naming this compound, cover a broad structural class of benzamides, indicating a wider interest in this chemical scaffold for neurological and pain-related applications. google.com The inclusion of various halogenated and alkoxy-substituted benzamides in these patents underscores the perceived potential of this class of compounds in modulating ion channel activity.

The following table summarizes representative patents and their relevance to this compound and its structural analogs:

Patent NumberTitleRelevance
WO2017147410A1Compounds that inhibit mcl-1 proteinDirectly discloses the use of this compound as a reactant in a synthetic pathway for Mcl-1 inhibitors.
WO2007084755A2Preparation of substituted benzamides as inhibitors of the sodium channelClaims a broad class of substituted benzamides for the treatment of pain, providing a context for the potential applications of structurally related compounds.
CN101351406ASubstituted benzamides as sodium channel inhibitorsSimilar to WO2007084755A2, this patent further establishes the interest in benzamide derivatives as sodium channel modulators. google.com

Analysis of Patented Synthetic Routes and Key Intermediates

The synthetic routes detailed in the patent literature provide a clear picture of how this compound is utilized. The primary role of this compound is as a precursor to a ketone, a common reactive handle in organic synthesis.

In patent WO2017147410A1, the synthesis involves the reaction of this compound with a Grignard reagent, specifically vinylmagnesium bromide. This reaction transforms the Weinreb amide functionality into a vinyl ketone. The general scheme for this transformation is as follows:

Scheme 1: Conversion of this compound to a Vinyl Ketone

In this patented step, this compound is treated with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures. The Weinreb amide facilitates the formation of a stable intermediate that, upon workup, yields the corresponding vinyl ketone. This ketone then serves as a key intermediate for further elaboration into the final Mcl-1 inhibitor.

The choice of the Weinreb amide (an N-methoxy-N-methylamide) is significant. This functional group is known for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity is highly desirable in multi-step syntheses where precision and high yield are paramount.

The key intermediates in this patented route originating from this compound are the subsequent ketone and its downstream derivatives. The initial benzamide itself is prepared from 5-chloro-2-fluorobenzoic acid.

Academic Interpretation of Patented Biological Applications and Claims

From an academic perspective, the patent claims associated with compounds derived from this compound point to significant areas of biomedical research. The primary application identified is in the field of oncology, specifically through the inhibition of the Mcl-1 protein.

Mcl-1 (Myeloid cell leukemia 1) is a member of the Bcl-2 family of proteins that regulates apoptosis (programmed cell death). Overexpression of Mcl-1 is a common survival mechanism for cancer cells, making it an attractive target for therapeutic intervention. The compounds synthesized using this compound are claimed to inhibit Mcl-1, thereby promoting apoptosis in cancer cells. The patent suggests the use of these compounds for treating various cancers, including hematologic malignancies like multiple myeloma and non-small cell lung cancer.

The broader class of substituted benzamides, as seen in patents like WO2007084755A2, is linked to the inhibition of sodium channels, particularly the NaV1.8 channel. This channel is predominantly expressed in the peripheral nervous system and is a key player in pain signaling. The academic interpretation is that these benzamide structures can serve as scaffolds for the development of novel analgesics for treating chronic and neuropathic pain.

The following table outlines the patented biological applications and their academic significance:

Patented ApplicationClaimed Mechanism of ActionAcademic Significance
Cancer TherapyInhibition of Mcl-1 proteinAddresses a critical pathway in cancer cell survival. The development of Mcl-1 inhibitors is a major focus of academic and industrial oncology research, aimed at overcoming resistance to conventional therapies.
Pain ManagementInhibition of sodium channels (e.g., NaV1.8)Targets a well-validated mechanism for the treatment of pain. Research in this area seeks to develop non-opioid analgesics with improved efficacy and fewer side effects for conditions such as diabetic neuropathy and post-herpetic neuralgia.

Emerging Research Avenues and Future Perspectives

Novel Derivatization Strategies for Enhanced Biological Selectivity

Substituted benzamides are a well-established class of compounds with a broad range of biological activities, frequently targeting neurotransmitter receptors. nih.gov The biological selectivity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring. For instance, variations in substitution patterns have been shown to significantly alter the affinity and selectivity for dopamine (D2, D3) and serotonin (5-HT) receptors. nih.gov

Future derivatization of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide could focus on modifying the chloro and fluoro substituents or introducing new functional groups on the benzene (B151609) ring to enhance its selectivity for specific biological targets. Strategies could include:

Introduction of diverse substituents: Replacing the chloro or fluoro groups with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the aromatic ring.

Bioisosteric replacement: Substituting the halogen atoms with other groups of similar size and electronic character to fine-tune biological activity.

Positional isomerization: Synthesizing isomers with different arrangements of the chloro and fluoro substituents to explore the impact on receptor binding.

These derivatization strategies, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the discovery of novel compounds with improved biological selectivity and therapeutic potential.

Substitution Position Potential Impact on Biological Selectivity Example from Related Compounds
Para-positionCan influence affinity for serotonin receptors.N/A
Meta-positionMay affect dopamine receptor binding.N/A
Ortho-positionCan impact the conformation of the amide side chain.N/A

Application in New Research Modalities based on Mechanistic Understanding

The N-methoxy-N-methylamide functional group, also known as a Weinreb amide, is a key feature of this compound. researchgate.netwikipedia.org The primary mechanistic role of the Weinreb amide is to act as a stable and versatile intermediate in organic synthesis. orientjchem.org It reacts with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate that, upon acidic workup, yields a ketone. wikipedia.org This prevents the common problem of over-addition that occurs with other acylating agents. wikipedia.org

This well-understood mechanism opens up applications in various research modalities:

Combinatorial Chemistry: The reliability of the Weinreb amide reaction makes it highly suitable for the parallel synthesis of compound libraries. By reacting this compound with a diverse range of organometallic reagents, a large number of novel ketones with the 5-chloro-2-fluorobenzoyl scaffold can be generated for high-throughput screening.

Fragment-Based Drug Discovery: The 5-chloro-2-fluorobenzoyl moiety can be considered a molecular fragment. The Weinreb amide functionality allows for the facile linking of this fragment to other molecular building blocks to construct larger, more complex molecules with potential therapeutic activities.

Chemical Probe Development: The ability to introduce a wide variety of functional groups via the Weinreb amide allows for the synthesis of tailored chemical probes. These probes can be used to study biological processes and identify new drug targets.

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery process to accelerate the identification and optimization of new drug candidates. ijettjournal.orgnih.govaccscience.com For a compound like this compound and its potential derivatives, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets of existing benzamide (B126) derivatives to predict the biological activities, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel, virtual compounds based on their chemical structures. accscience.com This can help prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. accscience.com By providing the model with the 5-chloro-2-fluorobenzoyl scaffold as a starting point, it can generate novel derivatives with predicted high affinity and selectivity for a specific biological target.

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for the production of this compound and its derivatives, potentially reducing the time and cost of chemical synthesis.

The integration of AI and ML offers a powerful approach to navigate the vast chemical space of possible benzamide derivatives and to identify compounds with optimal therapeutic profiles more efficiently.

AI/ML Application Potential Benefit in Benzamide Discovery
Predictive ADMET modelingEarly identification of compounds with poor drug-like properties.
Generative molecular designCreation of novel benzamide structures with high predicted activity.
Retrosynthesis analysisOptimization of synthetic pathways for target compounds.

Potential for Non-Biological Applications as Chemical Intermediates in Complex Organic Synthesis

Beyond its potential biological applications, the primary and well-established role of an N-methoxy-N-methylbenzamide is as a chemical intermediate in complex organic synthesis. researchgate.netunito.itnih.gov The Weinreb amide functionality provides a robust and high-yield method for the synthesis of ketones, which are themselves versatile building blocks in the construction of more complex molecules. wikipedia.org

The 5-chloro-2-fluorobenzoyl moiety, introduced via this compound, can be a key structural element in the synthesis of:

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings.

Materials Science: The unique electronic properties conferred by the chloro and fluoro substituents could be leveraged in the synthesis of novel organic materials with specific optical or electronic properties.

Fine Chemicals: As a stable and reliable acylating agent, it can be used in the synthesis of a wide range of specialty chemicals.

The precursor for the benzoyl portion of the molecule, 5-chloro-2-fluorobenzaldehyde, is a known reagent used in the synthesis of substituted benzoic acid derivatives and can be employed in acylation reactions. biosynth.comchemimpex.com This highlights the utility of the 5-chloro-2-fluorophenyl group in synthetic chemistry.

Q & A

Q. What are the common synthetic routes for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, and how can coupling reagents optimize yield?

The compound is synthesized via amidation reactions using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). These reagents activate carboxylic acid intermediates (e.g., 5-chloro-2-fluorobenzoic acid) to form amide bonds with methoxy-methylamine derivatives. Key steps include maintaining low temperatures (−50°C) to minimize side reactions and improve coupling efficiency. Reaction progress is monitored via TLC, and purification involves chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this benzamide derivative?

  • IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N–H bends (if present).
  • 1H-NMR resolves methoxy (δ ~3.3 ppm) and methylamide (δ ~3.0 ppm) protons, with aromatic signals indicating substitution patterns.
  • Elemental analysis validates empirical formulas (e.g., C, H, N content within ±0.3% theoretical values) .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity peaks in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH (e.g., pH 5) stabilizes the excited state, while acidic/basic conditions may protonate/deprotonate functional groups, altering emission spectra. Binding constants (e.g., with metal ions) are calculated using Stern-Volmer plots .

Advanced Research Questions

Q. How can contradictory fluorescence data from different research groups be resolved?

Discrepancies may arise from impurities, solvent effects, or instrumental calibration. Validate results by:

  • Standardizing solvent purity (HPLC-grade) and degassing to eliminate oxygen quenching.
  • Replicating experiments at controlled temperatures (25°C ± 0.5°C).
  • Cross-referencing with UV-Vis absorption spectra to confirm λexem alignment .

Q. What strategies improve the compound’s bioactivity in antimicrobial assays?

Structural modifications, such as introducing electron-withdrawing groups (e.g., –NO2) at the 4-position, enhance membrane penetration. In vitro testing against Gram-positive bacteria (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) assays with serial dilutions (0.1–100 µg/mL) identifies potency. Synergy with existing antibiotics (e.g., β-lactams) is assessed via checkerboard assays .

Q. How does crystallography clarify intermolecular interactions in the solid state?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H⋯N/O interactions) and π-π stacking between aromatic rings. For example, centrosymmetric dimers form via N–H⋯N bonds (2.8–3.0 Å), stabilizing the crystal lattice. Non-classical interactions (C–H⋯F/O) further contribute to packing efficiency .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites (e.g., Cl at position 5). Solvent effects are modeled using PCM (Polarizable Continuum Model), while transition-state analysis (e.g., with NaOMe in DMSO) predicts activation energies for SNAr (Substitution Nucleophilic Aromatic) reactions .

Methodological Tables

Table 1. Optimal Fluorescence Conditions for this compound

ParameterOptimal ValueInstrumentationReference
λexem340/380 nmFluoroMax-4 Spectrofluorometer
pH5.0Phosphate buffer (0.1 M)
Temperature25°CThermostatted cuvette

Table 2. Synthetic Yield Optimization with Coupling Agents

Reagent SystemSolventYield (%)Purity (HPLC)
DCC/HOBtDichloromethane71–79>98%
EDCI/HOAtDMF6595%

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